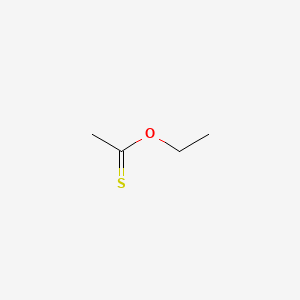

Ethyl thioacetate

Descripción general

Descripción

Thioacetic acid, O-ethyl ester, also known as Ethyl thionacetate, is a chemical compound with the molecular formula C4H8OS . It is a thioic acid, which is the sulfur analogue of acetic acid .

Synthesis Analysis

Thioesters, including Thioacetic acid, O-ethyl ester, can be synthesized by acylation of thiols, a process known as thiolation . This process is compatible with a wide variety of urethane protecting groups, side-chain functionalities, and sterically hindered amino acids .Molecular Structure Analysis

The molecular structure of Thioacetic acid, O-ethyl ester is represented by the IUPAC Standard InChI: InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3 . The molecular weight of this compound is 104.171 g/mol .Chemical Reactions Analysis

The reaction of thio acids with azides has been studied, presenting a new mechanism and new synthetic applications . The data demonstrate that amines are not formed as intermediates in this reaction .Physical and Chemical Properties Analysis

Thioacetic acid, O-ethyl ester has a molecular weight of 104.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 104.02958605 g/mol . The Topological Polar Surface Area is 41.3 Ų . The compound has a Heavy Atom Count of 6 .Aplicaciones Científicas De Investigación

Molecular Electronics

Thioacetic acid S-(10-{4-[2-cyano-2-(4-dicyanomethylenecyclohexa-2,5-dienylidene)ethylidene]-4H-quinolin-1-yl}decyl) ester (1a) is significant in the field of molecular electronics. Ashwell et al. (2003) found that this compound forms self-assembled monolayers on gold, demonstrating molecular rectification capabilities due to asymmetric current–voltage characteristics (Ashwell, Hamilton, & High, 2003).

Organic Synthesis

The utility of thioacetic acid derivatives extends to organic synthesis. Krebs & Bolm (2011) utilized Ethyl 2-(trimethylsilyloxy)acrylic ester in conjunction with thioacetals to produce α-keto-γ-thio esters. They also demonstrated the transformation of these products into α-oximes, highlighting the versatility of thioacetic acid derivatives in synthetic chemistry (Krebs & Bolm, 2011).

Photophysical Studies

In photophysical studies, a range of thioxo compounds, including a cyclic thioxoamide [(S)-5-thioxopyrrolidine-2-carboxylic acid ethyl ester], were investigated by Satzger et al. (2005). Their research provided insights into the absorption dynamics and ultrafast formation of triplet states in these compounds, crucial for understanding the behavior of thioxylated compounds in various light-induced processes (Satzger et al., 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

O-ethyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c1-3-5-4(2)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPFHYMMMGMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239066 | |

| Record name | Thioacetic acid, O-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-67-0 | |

| Record name | Thioacetic acid, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioacetic acid, O-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1618539.png)